Molecular weight and formula of 2-(3-bromo-2-methoxyphenyl)acetic acid
Molecular weight and formula of 2-(3-bromo-2-methoxyphenyl)acetic acid
2-(3-Bromo-2-methoxyphenyl)acetic Acid: Molecular Characterization, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and complex organic synthesis, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8) is a prime example of such a versatile intermediate. Featuring a precisely arranged triad of functional groups—an acetic acid moiety, a methoxy ether, and an aryl bromide—this compound offers orthogonal reactivity profiles. This technical guide provides an in-depth analysis of its molecular properties, mechanistic utility in advanced transition-metal catalysis, and standardized protocols for its application in drug discovery workflows.
Molecular Architecture and Physicochemical Profiling
Understanding the physicochemical properties of a building block is critical for predicting its behavior in complex reaction matrices, solubility in biphasic systems, and ultimate pharmacokinetic potential when incorporated into a larger active pharmaceutical ingredient (API).
The molecular formula of 2-(3-bromo-2-methoxyphenyl)acetic acid is C₉H₉BrO₃ , yielding a molecular weight of 245.07 g/mol [1]. The structural logic of this molecule lies in its functional group density. The methoxy group (-OCH₃) at the 2-position provides significant steric bulk while acting as an electron-donating group via resonance, enriching the electron density of the aromatic ring. Conversely, the bromo substituent at the 3-position serves as a highly reactive electrophilic handle, primed for oxidative addition in cross-coupling reactions.
Table 1: Key Physicochemical and Structural Parameters
| Parameter | Value | Mechanistic Implication |
| Chemical Formula | C₉H₉BrO₃ | Defines stoichiometry for downstream functionalization. |
| Molecular Weight | 245.07 g/mol | Optimal low-MW fragment for lead generation (Rule of 3 compliant). |
| CAS Number | 1261616-87-8 | Unique identifier for sourcing and regulatory documentation. |
| SMILES String | COC1=C(CC(O)=O)C=CC=C1Br | Facilitates computational modeling and docking studies. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Indicates good membrane permeability profile for derivatives. |
| LogP (Calculated) | ~2.08 | Favorable lipophilicity for balancing aqueous solubility and target affinity. |
Synthetic Utility: The 1,4-Palladium Shift Mechanism
From a synthetic standpoint, the true value of 2-(3-bromo-2-methoxyphenyl)acetic acid lies in its capacity to participate in advanced C-H activation methodologies. Traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) utilize the C-Br bond directly. However, cutting-edge methodologies leverage this bond as an internal oxidant to drive complex intramolecular rearrangements.
A landmark application of this compound (and its ester derivatives) is its role in the redox-neutral coupling between two C(sp³)-H bonds via a 1,4-Palladium shift [2]. In this mechanistic paradigm, the aryl bromide undergoes oxidative addition with a Palladium(0) catalyst. Instead of immediately reacting with an external nucleophile, the resulting Pd(II) intermediate undergoes a thermodynamically driven 1,4-migration to activate an adjacent, unactivated C(sp³)-H bond (such as those on the methoxy group or an adjacent aliphatic chain). This allows for the rapid construction of complex, fused heterocyclic scaffolds without the need for external stoichiometric oxidants.
Fig 1: Mechanistic pathway of the redox-neutral 1,4-Palladium shift for heterocycle synthesis.
Applications in Medicinal Chemistry: ROMK Inhibitors
Beyond methodology development, 2-(3-bromo-2-methoxyphenyl)acetic acid is a critical building block in the pharmaceutical industry, specifically in the development of Renal Outer Medullary Potassium Channel (ROMK) inhibitors [2]. ROMK inhibitors represent a novel class of potassium-sparing diuretics utilized for the treatment of hypertension and heart failure.
In these drug discovery workflows, the acetic acid tail is typically subjected to amide coupling with complex pharmacophores, while the bromo group is subsequently functionalized via Suzuki-Miyaura coupling to append diverse aryl or heteroaryl rings, optimizing the Structure-Activity Relationship (SAR) of the lead candidate.
Fig 2: Synthetic workflow utilizing the title compound for ROMK inhibitor drug development.
Standardized Experimental Protocols
To ensure reproducibility and high-fidelity results in the laboratory, the following protocols outline the fundamental manipulations of this compound. These procedures are designed as self-validating systems, incorporating specific checkpoints for quality control.
Protocol A: Base-Promoted Saponification to Yield the Free Acid
Often, the compound is sourced or synthesized as its methyl ester (methyl 2-(3-bromo-2-methoxyphenyl)acetate). The conversion to the free acid must be performed under carefully controlled basic conditions to prevent the cleavage of the sensitive ortho-methoxy ether.
Causality & Rationale: Lithium hydroxide (LiOH) is selected over stronger bases like NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate hydrolysis while minimizing exothermic degradation. A biphasic THF/Water system ensures the simultaneous solvation of the lipophilic ester and the inorganic base.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of methyl 2-(3-bromo-2-methoxyphenyl)acetate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).
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Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature for 2.0 hours.
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Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the high-Rf ester spot confirms complete conversion[2].
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Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~2 at 0°C. The target acid will precipitate.
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Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(3-bromo-2-methoxyphenyl)acetic acid in near-quantitative yield (>98%).
Protocol B: Activation and Amide Coupling
To utilize the acid in ROMK inhibitor synthesis, it must be converted to an activated electrophile.
Causality & Rationale: While coupling reagents like HATU or EDC are common, converting the acid to an acid chloride using Oxalyl Chloride provides a highly reactive, scalable intermediate that guarantees complete conversion when reacted with sterically hindered amines. A catalytic amount of DMF is used to generate the highly reactive Vilsmeier-Haack complex, which acts as the true chlorinating agent.
Step-by-Step Methodology:
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Activation: Suspend the free acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.
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Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).
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Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) at 0°C. Observe gas evolution (CO and CO₂). Stir for 2 hours at room temperature until gas evolution ceases.
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Coupling: Concentrate the mixture in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in DCM, cool to 0°C, and slowly add a solution of the target amine (1.1 eq) and Triethylamine (TEA, 3.0 eq) in DCM.
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Purification: Stir for 17 hours, quench with saturated aqueous NaHCO₃, extract, and purify via flash column chromatography to isolate the target amide[2].
References
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Molaid / Angewandte Chemie / US Patent Office. "Redox-Neutral Coupling between Two C(sp3)-H Bonds Enabled by a 1,4-Palladium Shift" (DOI: 10.1002/anie.201908460) & "INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL" (US20140142115A1). Molaid Chemical Database. Available at: [Link]
